tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridine ring fused to a pyrrolo[1,2-a]pyrazine ring, with a tert-butyl ester group attached to the carboxylate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multiple steps. One common method involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a pyrrole derivative, with an appropriate reagent like acyl (bromo)acetylenes.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boron reagent and a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the pyrrolo[1,2-a]pyrazine ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its heterocyclic structure is similar to many biologically active molecules, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. For example, modifications to the pyridine or pyrrolo[1,2-a]pyrazine rings can lead to compounds with anti-inflammatory, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific modifications made to the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but differ in the position of the nitrogen atoms and the presence of additional substituents.
Tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate: This compound has a similar tert-butyl ester group but differs in the core heterocyclic structure.
Uniqueness
tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is unique due to its specific combination of a pyridine ring fused to a pyrrolo[1,2-a]pyrazine ring with a tert-butyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-12-11-19-10-4-5-14(19)15(20)13-6-8-18-9-7-13/h4-10,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSHFQWADVKSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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